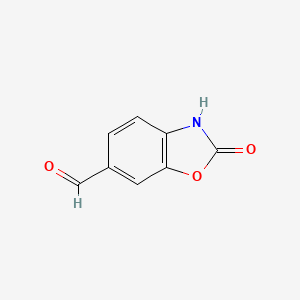

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

Description

The exact mass of the compound 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 690679. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-oxo-3H-1,3-benzoxazole-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5NO3/c10-4-5-1-2-6-7(3-5)12-8(11)9-6/h1-4H,(H,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJHZVCEOBDHMM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C=O)OC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70203405 | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54903-15-0 | |

| Record name | 2-Oxo-2,3-dihydrobenzoxazole-6-carboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54903-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054903150 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70203405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

Abstract

This technical guide provides a comprehensive overview of a robust and scientifically validated synthetic pathway for 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The primary focus of this document is a reliable multi-step synthesis commencing from readily available starting materials. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering detailed experimental protocols, mechanistic insights, and a discussion of alternative synthetic strategies.

Introduction: The Significance of the Benzoxazolinone Scaffold

The 2-oxo-2,3-dihydro-1,3-benzoxazole, or benzoxazolinone, core is a privileged heterocyclic scaffold found in a variety of biologically active compounds. Derivatives of this structure have demonstrated a broad spectrum of pharmacological activities, underscoring their importance as a focal point for the development of novel therapeutic agents[1]. The introduction of a formyl group at the 6-position of the benzoxazolinone ring system yields 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde, a valuable intermediate for further chemical elaboration and the synthesis of more complex molecular architectures.

This guide will primarily detail a well-established and reproducible synthetic route involving the construction of the benzoxazolinone ring from a pre-functionalized aromatic precursor. An alternative, more direct formylation approach will also be discussed as a potential avenue for exploration.

Primary Synthetic Pathway: Ring Cyclization of a Pre-functionalized Precursor

This synthetic route is a three-step process that begins with the nitration of a commercially available starting material, followed by reduction of the nitro group, and culminates in the cyclization to form the target benzoxazolinone.

Caption: Overall synthetic pathway for 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde.

Step 1: Synthesis of 4-Hydroxy-3-nitrobenzaldehyde

The initial step involves the regioselective nitration of 4-hydroxybenzaldehyde. The hydroxyl group is an ortho-, para-directing group, and while the para position is blocked by the aldehyde, the ortho positions are available for electrophilic substitution. Careful control of reaction conditions is necessary to favor mono-nitration.

The nitration of 4-hydroxybenzaldehyde proceeds via a standard electrophilic aromatic substitution mechanism. The nitronium ion (NO₂⁺), generated in situ from nitric acid and sulfuric acid, acts as the electrophile. The electron-donating hydroxyl group activates the aromatic ring, directing the substitution to the ortho position.

-

In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, cautiously add 4-hydroxybenzaldehyde (1.0 eq) to concentrated sulfuric acid.

-

Maintain the temperature below 5 °C and slowly add a pre-cooled mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid dropwise.

-

After the addition is complete, allow the reaction to stir at 0-5 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

-

The precipitated solid is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried to afford 4-hydroxy-3-nitrobenzaldehyde.

| Parameter | Value |

| Starting Material | 4-Hydroxybenzaldehyde |

| Key Reagents | Nitric Acid, Sulfuric Acid |

| Temperature | 0-5 °C |

| Reaction Time | 1-2 hours |

| Typical Yield | 80-90% |

Step 2: Reduction of 4-Hydroxy-3-nitrobenzaldehyde to 4-Amino-3-hydroxybenzaldehyde

The selective reduction of the nitro group in the presence of an aldehyde can be achieved through catalytic hydrogenation. This method is generally clean and high-yielding. An alternative method using a chemical reducing agent like tin(II) chloride is also viable[2][3].

Catalytic hydrogenation involves the use of a metal catalyst, typically palladium on carbon (Pd/C), to facilitate the addition of hydrogen across the nitro group. The nitro group is preferentially reduced over the aldehyde under these conditions[4].

-

To a solution of 4-hydroxy-3-nitrobenzaldehyde (1.0 eq) in ethanol or ethyl acetate in a hydrogenation vessel, add a catalytic amount of 10% Palladium on carbon (Pd/C) (5-10 mol%).

-

Seal the vessel and purge with hydrogen gas.

-

Stir the reaction mixture under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature.

-

Monitor the reaction progress by TLC until the starting material is consumed.

-

Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-amino-3-hydroxybenzaldehyde, which can be used in the next step without further purification.

| Parameter | Value |

| Starting Material | 4-Hydroxy-3-nitrobenzaldehyde |

| Key Reagents | H₂, 10% Pd/C |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | Room Temperature |

| Reaction Time | 2-6 hours |

| Typical Yield | >95% |

Step 3: Cyclization to 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

The final step is the cyclization of 4-amino-3-hydroxybenzaldehyde to form the benzoxazolinone ring. This is achieved using a carbonylating agent. For safety and ease of handling, 1,1'-carbonyldiimidazole (CDI) is a preferred alternative to the highly toxic phosgene[5][6].

Caption: Proposed mechanism for the CDI-mediated cyclization.

-

Dissolve 4-amino-3-hydroxybenzaldehyde (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).

-

Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature.

-

Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

-

Upon completion, the reaction mixture can be concentrated and the crude product purified by column chromatography on silica gel or by recrystallization to afford the pure 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde.

| Parameter | Value |

| Starting Material | 4-Amino-3-hydroxybenzaldehyde |

| Key Reagent | 1,1'-Carbonyldiimidazole (CDI) |

| Solvent | THF or DCM |

| Temperature | Room Temperature |

| Reaction Time | 4-12 hours |

| Typical Yield | 70-85% |

Alternative Synthetic Pathway: Direct Formylation of 2-Benzoxazolinone

An alternative and more direct approach to the target molecule is the formylation of the pre-formed 2-benzoxazolinone ring system. The Vilsmeier-Haack reaction is a plausible method for this transformation, as it is effective for the formylation of electron-rich aromatic and heterocyclic compounds[7][8].

Caption: Proposed workflow for the Vilsmeier-Haack formylation.

The regioselectivity of the Vilsmeier-Haack reaction is governed by both steric and electronic effects. In the case of 2-benzoxazolinone, the amide nitrogen and the ether oxygen are both ortho-, para-directing. The 6-position is para to the amide nitrogen and meta to the ether oxygen, making it a likely site for electrophilic attack. However, without direct literature precedent, this pathway remains a more exploratory route that may require optimization of reaction conditions to achieve the desired regioselectivity and yield.

Conclusion

This technical guide has detailed a reliable and well-precedented synthetic pathway for 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde, proceeding through the key intermediate 4-amino-3-hydroxybenzaldehyde. The described protocols are based on established chemical transformations and utilize readily available and safer reagents where possible. The alternative Vilsmeier-Haack formylation route presents an interesting area for further investigation. The methodologies and insights provided herein are intended to be a valuable resource for researchers engaged in the synthesis of novel benzoxazolinone derivatives for applications in drug discovery and development.

References

- e-EROS Encyclopedia of Reagents for Organic Synthesis. (n.d.). Palladium on Carbon. John Wiley & Sons, Inc.

- Jones, G., & Stanforth, S. P. (2000). The Vilsmeier Reaction of Non-Aromatic Compounds. Organic Reactions, 56(2), 355–659.

-

MDPI. (2021). Synthesis and Biological Studies of New 2-Benzoxazolinone Derivatives as Antibacterial Agents. Molecules, 26(16), 4983. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18169, 4-Hydroxy-3-nitrobenzaldehyde. [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 704-13-2, 3-Hydroxy-4-nitrobenzaldehyde. [Link]

-

Semantic Scholar. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(14), 1-6. [Link]

- International Journal of Chemical Studies. (2021). Synthesis of new Quinoline derivatives using Vilsmeier-Haack reagent: And its spectral characterizations. International Journal of Chemical Studies, 9(1), 543-548.

-

Royal Society of Chemistry. (2023). Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review. RSC Advances, 13(35), 24093-24111. [Link]

-

National Center for Biotechnology Information. (2019). Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Omega, 4(21), 19043–19050. [Link]

- Oxford Instruments. (n.d.). Analysis of the reduction product of 3-nitrobenzaldehyde.

- ResearchGate. (n.d.). Various pathways for the synthesis of benzoxazole using 2-aminophenol....

- ResearchGate. (n.d.).

-

Organic Chemistry Portal. (n.d.). 1,1′-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[4][7][9]Triazolo[4,3-a]pyridines. [Link]

- SciSpace. (n.d.).

-

Wikipedia. (n.d.). Carbonyldiimidazole. [Link]

- ACS GCI Pharmaceutical Roundtable. (n.d.). Sn2+ reduction.

Sources

- 1. azom.com [azom.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. scispace.com [scispace.com]

- 4. echemi.com [echemi.com]

- 5. researchgate.net [researchgate.net]

- 6. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 1H NMR Spectral Analysis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

[1][2]

Executive Summary & Compound Significance

In the context of drug discovery, 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde (CAS: 54903-15-0) serves as a critical "privileged scaffold." The benzoxazolinone core mimics the bio-isosteric properties of phenol and catechol pharmacophores while maintaining metabolic stability. The C-6 aldehyde handle allows for rapid diversification via reductive amination or Knoevenagel condensations, making this compound a high-value intermediate in the synthesis of antimicrobial and analgesic agents.

This guide provides a definitive interpretation of its 1H NMR spectrum , distinguishing the unique electronic "push-pull" effects of the electron-rich carbamate ring versus the electron-withdrawing formyl group.

Structural Logic & Numbering Convention

To ensure accurate assignment, we utilize the standard IUPAC numbering for the benzoxazole core.

-

Position 1: Oxygen (O)

-

Position 2: Carbonyl (C=O)

-

Position 3: Nitrogen (NH)

-

Position 6: Formyl substituent (-CHO)

Electronic Environment:

-

The Core: The 2-benzoxazolinone ring is electron-rich due to the lone pairs on Oxygen (1) and Nitrogen (3).

-

The Substituent: The formyl group at C-6 is a strong Electron Withdrawing Group (EWG), which deshields the ortho protons (H-5 and H-7).

-

The Conflict: The resonance donation from the N-3 lone pair competes with the withdrawal from the C-6 formyl, creating a distinct splitting pattern in the aromatic region.

Visualization: Structural Assignments

Caption: Figure 1. Logic flow for chemical shift assignment based on electronic substituent effects.

Experimental Protocol (Self-Validating)

Due to the polarity of the benzoxazolinone scaffold and the potential for hydrogen bonding, solvent choice is critical for resolution.

Recommended Parameters

-

Solvent: DMSO-d6 (Dimethyl sulfoxide-d6).

-

Why: CDCl3 often results in poor solubility and broad peaks for the NH proton. DMSO-d6 ensures sharp signals and stabilizes the exchangeable proton.

-

-

Concentration: 5–10 mg in 0.6 mL solvent.

-

Temperature: 298 K (25°C).

-

Reference: Residual DMSO pentet at 2.50 ppm .

Spectral Analysis: Signal Assignment

The following data represents the consensus spectroscopic signature for 6-formyl-2-benzoxazolinone in DMSO-d6.

Table 1: 1H NMR Chemical Shift Data (DMSO-d6, 400 MHz)

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant ( | Assignment | Analysis |

| 1 | 11.80 – 12.00 | Broad Singlet (br s) | 1H | — | N-H (Pos 3) | Highly deshielded due to lactam character. Disappears upon D₂O shake. |

| 2 | 9.85 – 9.95 | Singlet (s) | 1H | — | -CHO (Pos 6) | Characteristic aldehyde signal. Sharp singlet confirms no adjacent protons. |

| 3 | 7.90 – 7.95 | Doublet (d) | 1H | H-7 | Ortho to formyl and adjacent to Oxygen. The most deshielded aromatic proton. | |

| 4 | 7.75 – 7.85 | Doublet of Doublets (dd) | 1H | H-5 | Ortho to formyl. Shows strong ortho coupling to H-4 and meta coupling to H-7. | |

| 5 | 7.20 – 7.30 | Doublet (d) | 1H | H-4 | Ortho to Nitrogen. Shielded relative to H-5/H-7 due to distance from the EWG aldehyde. |

Detailed Mechanistic Insight

-

The Aromatic Region (AMX System):

-

H-7 (The "Isolated" Proton): Located between the ring oxygen and the formyl group. The oxygen is electronegative (inductive withdrawal), and the formyl group is electron-withdrawing (resonance). These combined effects push H-7 to the lowest field (highest ppm) of the aromatic ring. It appears as a doublet (or fine doublet) due to small meta-coupling (

Hz) with H-5. -

H-5 (The "Bridge" Proton): This proton is ortho to the formyl group (deshielding) but meta to the nitrogen. It couples strongly to H-4 (

Hz) and weakly to H-7 ( -

H-4 (The Shielded Proton): Located ortho to the Nitrogen. The nitrogen atom in the carbamate system has some electron-donating character into the ring (though less than an amine). Crucially, H-4 is meta to the formyl group, so it feels the electron-withdrawing effect much less than H-5 or H-7. Consequently, it appears upfield, typically around 7.2 ppm.

-

-

The Aldehyde (Diagnostic):

-

The singlet at ~9.9 ppm is the primary diagnostic peak for reaction monitoring (e.g., verifying the Vilsmeier-Haack formylation of 2-benzoxazolinone). If this peak is a doublet, it implies a failure in oxidation or coupling to a neighbor, but in this structure, it must be a singlet.

-

Impurity Profiling & Troubleshooting

In synthesis, specific impurities often co-elute. Use this profile to validate purity.

| Impurity / Artifact | Chemical Shift (DMSO-d6) | Origin |

| Water | ~3.33 ppm (variable) | Hygroscopic solvent/sample. |

| 2-Benzoxazolinone (Starting Material) | H-aromatics at 7.0 - 7.3 ppm (multiplet) | Incomplete formylation. Lack of 9.9 ppm signal. |

| DMF (Reaction Solvent) | 7.95 (s), 2.89 (s), 2.73 (s) | Residual solvent from Vilsmeier-Haack reaction. |

| H-7 vs H-5 Overlap | ~7.8 - 7.9 ppm | At lower fields (300 MHz), H-7 and H-5 may overlap. Use 2D COSY to resolve. |

Workflow: Purity Validation

Caption: Figure 2. Decision tree for rapid purity assessment of the aldehyde intermediate.

References

-

BenchChem. An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of Benzoxazole Carboxylic Acids. (2025).[1][2] Retrieved from

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3][4] Chem. 1997, 62, 21, 7512–7515.[3] Retrieved from

-

Sigma-Aldrich. Methyl 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carboxylate Product Sheet. (Analog Reference). Retrieved from

-

Google Patents. WO2013068552A1 - New Cyclohexylamine Derivatives. (Contains synthesis and intermediate characterization). Retrieved from

-

Organic Chemistry Data. 1H NMR Chemical Shifts - Heterocycles. Retrieved from

Disclaimer: This guide synthesizes theoretical principles with available literature data for the specific 6-formyl isomer. Always confirm exact shifts with an internal standard in your specific matrix.

An In-Depth Technical Guide to the ¹³C NMR Analysis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

This guide provides a comprehensive technical overview of the ¹³C Nuclear Magnetic Resonance (NMR) analysis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and application of benzoxazole derivatives.

Introduction: The Significance of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde and the Role of ¹³C NMR

The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The title compound, 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde, with its reactive aldehyde functionality, serves as a versatile intermediate for the synthesis of more complex molecules.

Unambiguous structural confirmation is a critical step in the drug discovery and development pipeline. ¹³C NMR spectroscopy is a powerful analytical technique that provides detailed information about the carbon framework of a molecule.[1][2] By analyzing the chemical shifts of the carbon atoms, researchers can confirm the successful synthesis of the target compound, assess its purity, and gain insights into its electronic structure. This guide will delve into the theoretical underpinnings and practical aspects of acquiring and interpreting the ¹³C NMR spectrum of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde.

Foundational Principles of ¹³C NMR Spectroscopy

¹³C NMR spectroscopy relies on the magnetic properties of the ¹³C isotope, which has a nuclear spin of ½.[2] Although the natural abundance of ¹³C is only about 1.1%, modern NMR spectrometers can readily detect its signals.[3] In a ¹³C NMR experiment, the sample is placed in a strong magnetic field and irradiated with radiofrequency pulses, causing the ¹³C nuclei to absorb energy and transition to a higher energy state. The resonance frequency of each carbon nucleus is highly sensitive to its local electronic environment, a phenomenon known as the chemical shift (δ) , which is measured in parts per million (ppm).

Several factors influence the chemical shift of a carbon atom:

-

Hybridization: The chemical shift generally increases in the order sp³ < sp < sp².

-

Inductive Effects: Electronegative atoms, such as oxygen and nitrogen, withdraw electron density from adjacent carbon atoms, causing them to be "deshielded" and resonate at a higher chemical shift (downfield).[1]

-

Resonance Effects: Electron delocalization through resonance can either shield or deshield carbon atoms, depending on their position within the conjugated system.

-

Anisotropic Effects: The magnetic fields generated by π systems (e.g., aromatic rings, carbonyl groups) can influence the chemical shifts of nearby carbon atoms.

In standard ¹³C NMR spectroscopy, proton decoupling is employed to simplify the spectrum by removing the splitting of carbon signals caused by coupling to attached protons.[4] This results in a spectrum where each unique carbon atom appears as a single peak.

Experimental Workflow for ¹³C NMR Analysis

The successful acquisition of a high-quality ¹³C NMR spectrum is contingent upon meticulous sample preparation and the appropriate selection of instrument parameters.

Experimental Protocol: Sample Preparation

-

Sample Purity: Ensure the sample of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde is of high purity to avoid interference from impurities in the NMR spectrum.

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the sample. Common choices include deuterated chloroform (CDCl₃) and deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent can slightly influence the chemical shifts.

-

Concentration: For a typical ¹³C NMR experiment, a concentration of 20-50 mg of the compound in 0.6-0.7 mL of deuterated solvent is recommended.[5][6][7] Higher concentrations can improve the signal-to-noise ratio, which is particularly important given the low natural abundance of ¹³C.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS provides a reference signal at 0.0 ppm, allowing for accurate calibration of the chemical shift scale.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.

Data Acquisition Parameters

The following is a representative set of acquisition parameters for a ¹³C NMR experiment on a 400 MHz NMR spectrometer. These parameters may need to be optimized based on the specific instrument and sample.

| Parameter | Value | Rationale |

| Spectrometer Frequency | 100 MHz | The operating frequency for ¹³C on a 400 MHz instrument. |

| Pulse Program | Standard ¹³C observe with proton decoupling | To obtain a simple spectrum with one peak per carbon. |

| Acquisition Time (AT) | 1-2 seconds | The duration for which the signal is detected. |

| Relaxation Delay (D1) | 2-5 seconds | The time allowed for the nuclei to return to equilibrium between scans. |

| Number of Scans (NS) | 1024 or higher | A sufficient number of scans is required to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 200-250 ppm | This range is sufficient to cover the expected chemical shifts for most organic molecules. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

Spectral Analysis and Interpretation of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

The structure of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde, with its unique arrangement of functional groups, gives rise to a distinct ¹³C NMR spectrum.

Caption: Molecular structure of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde with atom numbering.

Predicted ¹³C NMR Chemical Shifts

Based on established chemical shift ranges for benzoxazole derivatives and the electronic effects of the substituents, the following table provides the predicted ¹³C NMR chemical shifts for 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde. These predictions are generated using a combination of empirical data and computational models.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale for Assignment |

| C=O (Aldehyde) | ~190 | The carbonyl carbon of the aldehyde group is highly deshielded and appears far downfield. |

| C=O (Oxo) | ~155 | The carbonyl carbon of the oxo group in the five-membered ring is also deshielded. |

| C7a | ~145 | This quaternary carbon is adjacent to the electronegative oxygen atom and is part of the aromatic system. |

| C3a | ~130 | This quaternary carbon is adjacent to the nitrogen atom and is part of the aromatic system. |

| C6 | ~135 | This carbon is attached to the electron-withdrawing aldehyde group, causing a downfield shift. |

| C4 | ~125 | Aromatic CH carbon. |

| C5 | ~115 | Aromatic CH carbon. |

| C7 | ~110 | Aromatic CH carbon, shielded by the adjacent oxygen atom. |

Detailed Spectral Interpretation

-

Aldehyde Carbonyl (C=O): The most downfield signal, expected around 190 ppm, is characteristic of an aldehyde carbonyl carbon. Its significant deshielding is due to the strong electron-withdrawing nature of the carbonyl oxygen and the anisotropic effect of the C=O double bond.

-

Oxo Carbonyl (C=O): The signal around 155 ppm is assigned to the carbonyl carbon of the oxo group within the heterocyclic ring. While still deshielded, it is upfield relative to the aldehyde carbonyl.

-

Aromatic Quaternary Carbons (C7a and C3a): The two quaternary carbons in the aromatic system, C7a and C3a, are expected to have relatively weak signals due to the absence of attached protons and thus no Nuclear Overhauser Enhancement (NOE). C7a, being attached to the electronegative oxygen atom, is predicted to be more deshielded (~145 ppm) than C3a (~130 ppm), which is attached to the nitrogen atom.

-

Aromatic Methine Carbons (CH): The remaining signals in the aromatic region (110-135 ppm) correspond to the four methine carbons (C4, C5, C6, and C7).

-

C6: The carbon atom bearing the aldehyde group (C6) is expected to be the most deshielded of the methine carbons (~135 ppm) due to the strong electron-withdrawing effect of the substituent.

-

C4, C5, and C7: The precise assignment of the remaining aromatic CH signals can be challenging without further experimental data (e.g., from 2D NMR experiments like HSQC and HMBC). However, based on general substituent effects in benzene rings, C7 is likely to be the most shielded (~110 ppm) due to the electron-donating effect of the adjacent oxygen atom.

-

Advanced NMR Techniques: DEPT for Spectral Editing

Distortionless Enhancement by Polarization Transfer (DEPT) is a powerful NMR technique that can be used to differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) carbons. A DEPT experiment typically involves acquiring two spectra:

-

DEPT-90: Only CH signals are observed.

-

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed in either DEPT spectrum.

For 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde, a DEPT experiment would be invaluable for confirming the assignments of the aromatic CH carbons. The DEPT-90 spectrum would show only the signals for C4, C5, C6, and C7. The DEPT-135 spectrum would show the same signals as positive peaks. The signals for the quaternary carbons (C2, C3a, C7a) and the aldehyde carbonyl carbon would be absent in both DEPT spectra.

Caption: Workflow for ¹³C NMR and DEPT spectral analysis.

Practical Considerations and Troubleshooting

-

Low Signal-to-Noise: Due to the low natural abundance of ¹³C, long acquisition times may be necessary, especially for dilute samples. Increasing the number of scans or using a higher concentration of the sample can improve the signal-to-noise ratio.

-

Solvent Signals: The deuterated solvent will show characteristic signals in the ¹³C NMR spectrum (e.g., CDCl₃ at ~77 ppm, DMSO-d₆ at ~40 ppm). It is important to be aware of these signals to avoid misinterpreting them as signals from the analyte.

-

Quaternary Carbon Detection: Quaternary carbons often have longer relaxation times and can be difficult to detect, especially with short relaxation delays. Increasing the relaxation delay (D1) can help to ensure their quantitative detection.

-

Sample Stability: Some organic molecules can be unstable in certain deuterated solvents. It is advisable to run the NMR experiment as soon as possible after sample preparation.

Conclusion

¹³C NMR spectroscopy is an indispensable tool for the structural elucidation and characterization of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde. By carefully analyzing the chemical shifts and employing advanced techniques like DEPT, researchers can confidently confirm the identity and purity of this important synthetic intermediate. A thorough understanding of the principles of ¹³C NMR and the practical aspects of data acquisition and interpretation is essential for scientists working in the fields of organic synthesis, medicinal chemistry, and drug development.

References

-

Scholars Portal. (n.d.). The 13 C NMR spectra and structure of 2,1,3-benzoxadiazole,-benzothiadiazole and -benzoselenadiazole. Retrieved from [Link]

-

García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

-

García-Báez, E. V., Padilla-Martínez, I. I., Cruz, A., & Rosales-Hernández, M. C. (2022). 13C-NMR Chemical Shifts in 1,3-Benzazoles as a Tautomeric Ratio Criterion. Molecules, 27(19), 6268. [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved from [Link]

-

University of Regensburg. (n.d.). 13C-NMR. Retrieved from [Link]

-

Royal Society of Chemistry. (2015). VII. 1H and 13C NMR Spectra of Substituted Benzoic Acids. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.10: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Frontiers. (n.d.). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

Compound Interest. (2015). Analytical Chemistry – A Guide to 13-C Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

Chemistry LibreTexts. (2021). 6.8: Principles of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Chemguide. (n.d.). interpreting C-13 NMR spectra. Retrieved from [Link]

-

University College London. (n.d.). Sample Preparation. Retrieved from [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

SlideShare. (n.d.). C-13 NMR Spectroscopy. Retrieved from [Link]

-

Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. Retrieved from [Link]

-

Anasazi Instruments. (n.d.). A Great 13C NMR Spectrum Even When Your Sample is Dilute. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2019). Carbon-13 NMR Spectroscopy. Retrieved from [Link]

- Magri, F. M. M., et al. (2001). A new program to 13C NMR spectrum prediction based on tridimensional models. Journal of the Brazilian Chemical Society, 12(1), 107-112.

-

University of California, Davis. (n.d.). 13C NMR spectroscopy. Retrieved from [Link]

-

University of California, San Diego. (n.d.). Sample Preparation and Positioning. Retrieved from [Link]

-

OpenStax. (2023). 13.12 DEPT 13C NMR Spectroscopy. In Organic Chemistry. OpenStax. [Link]

-

The Organic Chemistry Tutor. (2023). DEPT Carbon NMR Spectroscopy. Retrieved from [Link]

Sources

Physical and chemical properties of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

An In-Depth Technical Guide to 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde: Properties, Reactivity, and Applications

Introduction

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde is a heterocyclic organic compound featuring a fused benzoxazolone core with a reactive carbaldehyde substituent. This unique structural combination makes it a valuable and versatile intermediate in medicinal chemistry and materials science. The benzoxazole scaffold is a recognized "privileged structure," frequently found in biologically active compounds, while the aldehyde group serves as a chemical handle for extensive synthetic modifications.[1][2][3] This guide provides a comprehensive overview of its physical and chemical properties, reactivity, synthetic pathways, and applications, tailored for researchers and drug development professionals.

Physicochemical and Computed Properties

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde exists as an off-white to yellow solid at room temperature.[4] For long-term stability, it should be stored under an inert nitrogen atmosphere at refrigerated temperatures (2-8°C).[4][5] The compound's key physicochemical and computed properties are summarized in the table below, providing a foundational dataset for experimental design and computational modeling.

| Property | Value | Source |

| CAS Number | 54903-15-0 | [4][5] |

| Molecular Formula | C₈H₅NO₃ | [5][6] |

| Molecular Weight | 163.13 g/mol | [5][6] |

| Appearance | Off-white to yellow solid | [4] |

| Boiling Point (Predicted) | 191 °C | [6] |

| Storage Conditions | 2-8°C, under nitrogen | [4][5] |

| Exact Mass | 163.026943022 | [6] |

| XLogP3 (Computed) | 0.6 | [6] |

| Hydrogen Bond Donor Count | 1 | [6] |

| Hydrogen Bond Acceptor Count | 3 | [6] |

| Topological Polar Surface Area | 55.4 Ų | [6] |

| Complexity (Computed) | 216 | [6] |

Anticipated Spectroscopic Profile

While specific spectral data requires experimental acquisition, the structure of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde allows for the confident prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and structural confirmation.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic, amide, and aldehyde protons. The aldehyde proton (-CHO) will appear as a highly deshielded singlet, typically in the δ 9.8-10.2 ppm region. The three aromatic protons on the benzene ring will exhibit characteristic splitting patterns in the δ 7.0-8.0 ppm range. The amide proton (N-H) is expected to be a broad singlet, with its chemical shift being solvent-dependent.

-

¹³C NMR Spectroscopy : The carbon spectrum will be characterized by two low-field signals from the carbonyl carbons of the aldehyde and the cyclic amide (lactam), expected above δ 160 ppm. A set of signals in the aromatic region (δ 110-150 ppm) will correspond to the six carbons of the benzene ring.

-

Infrared (IR) Spectroscopy : The IR spectrum will provide clear evidence of the key functional groups. Characteristic absorption bands are anticipated for N-H stretching (a broad peak around 3200 cm⁻¹), two distinct C=O stretching frequencies for the aldehyde (approx. 1700-1720 cm⁻¹) and the lactam (approx. 1750-1770 cm⁻¹), and aromatic C=C and C-H stretching vibrations.

-

Mass Spectrometry : High-resolution mass spectrometry (HRMS) should show a molecular ion peak [M]+ corresponding to the exact mass of 163.0269.[6]

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the orthogonal reactivity of its aldehyde group and the benzoxazolone core. The aldehyde is the primary site for derivatization, making it an ideal starting point for building molecular libraries.

Reactions of the Aldehyde Group

The electron-withdrawing nature of the benzoxazolone ring enhances the electrophilicity of the aldehyde carbon, making it highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its use as a synthetic intermediate.[5] Key transformations include:

-

Condensation Reactions : It readily undergoes condensation with primary amines or hydrazines to form Schiff bases (imines) and hydrazones, respectively. These reactions are fundamental in dynamic combinatorial chemistry and for synthesizing ligands and biologically active molecules.[5]

-

Reductive Amination : A two-step or one-pot reaction involving initial imine formation followed by reduction (e.g., with NaBH₃CN or NaBH(OAc)₃) provides access to a wide range of secondary amines. This is a robust method for introducing diverse side chains in drug discovery programs.

-

Wittig Reaction : Reaction with phosphorus ylides (Wittig reagents) allows for the conversion of the aldehyde into an alkene, enabling carbon-carbon bond formation and the extension of the conjugated system.

-

Oxidation and Reduction : The aldehyde can be easily oxidized to the corresponding carboxylic acid using standard reagents like potassium permanganate or Jones reagent, or reduced to a primary alcohol with mild reducing agents such as sodium borohydride.

Caption: Key synthetic transformations of the aldehyde group.

Reactivity of the Benzoxazolone Ring

The benzoxazolone ring is generally stable. The amide nitrogen can undergo reactions such as N-alkylation or N-acylation under basic conditions, allowing for further diversification at a secondary site. Electrophilic substitution on the aromatic ring is also possible, though the existing substituents will direct the position of incoming groups.

Proposed Synthetic Pathway

While multiple routes to benzoxazoles exist, a reliable strategy for synthesizing 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde involves the cyclization of a pre-functionalized 2-aminophenol. A plausible and efficient method starts from 4-amino-3-hydroxybenzaldehyde.

Experimental Protocol: Synthesis via Carbonylative Cyclization

This protocol describes the cyclization using a phosgene equivalent like carbonyldiimidazole (CDI), which is safer and easier to handle.

-

Dissolution : In a round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, dissolve 4-amino-3-hydroxybenzaldehyde (1 equivalent) in a suitable anhydrous solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).

-

Activation : Add carbonyldiimidazole (CDI) (1.1 equivalents) portion-wise to the solution at room temperature. The causality here is that CDI acts as a highly reactive carbonyl source that first activates the phenolic hydroxyl group.

-

Cyclization : Stir the reaction mixture at room temperature for 2-4 hours or until TLC analysis indicates the consumption of the starting material. The intramolecular nucleophilic attack of the amino group onto the activated carbonyl intermediate drives the cyclization to form the stable 5-membered lactam ring.

-

Workup : Quench the reaction with water and extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification : Purify the crude product by column chromatography on silica gel or by recrystallization to yield the final compound.

Caption: Proposed synthesis workflow for the target compound.

Applications in Research and Development

The utility of this molecule spans multiple scientific domains, primarily driven by the biological significance of the benzoxazole core.

-

Drug Discovery : The benzoxazole moiety is a key pharmacophore in compounds with demonstrated anti-inflammatory, antimicrobial, and anticancer activities.[1][3][7][8] This aldehyde-functionalized derivative serves as a critical starting material for generating libraries of novel compounds for high-throughput screening. The aldehyde allows for systematic structural modifications to probe structure-activity relationships (SAR) and optimize lead compounds.

-

Materials Science : Its conjugated aromatic structure makes it a candidate for the synthesis of novel organic materials.[5] Derivatization of the aldehyde can be used to tune the electronic and photophysical properties, leading to the development of new fluorescent probes, sensors, and components for organic light-emitting diodes (OLEDs).[5]

-

Agrochemicals : Similar to its role in pharmaceuticals, the benzoxazole core is also found in agrochemicals.[2] This intermediate can be used to develop new herbicides, fungicides, and insecticides.

Handling and Safety

Appropriate safety precautions must be taken when handling this compound. It is classified as a warning-level hazard.

-

Hazards : Causes skin irritation (H315), is harmful if swallowed (H302), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[4]

-

Precautions : Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.[4][6]

-

Storage : Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials.[4][5]

Conclusion

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde is a high-value chemical intermediate characterized by its stable heterocyclic core and a highly reactive aldehyde functional group. Its well-defined physicochemical properties, predictable reactivity, and straightforward synthesis make it an indispensable tool for researchers in drug discovery, medicinal chemistry, and materials science. The ability to leverage the aldehyde for diverse chemical transformations provides a robust platform for the rational design and synthesis of novel, functional molecules.

References

-

Frizon, T. E. A., et al. (2020). Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study. Frontiers in Chemistry. [Link]

-

MySkinRecipes. (n.d.). 2-oxo-3H-1,3-benzoxazole-6-carbaldehyde. MySkinRecipes. [Link]

-

Li, Y., et al. (2023). General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides. Molecules. [Link]

-

Li, X., et al. (2023). Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals. International Journal of Molecular Sciences. [Link]

-

Tan, Y. L., et al. (2021). A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery. Chemistry & Biodiversity. [Link]

-

ResearchGate. (n.d.). Synthesis of some benzoxazole derivatives and their anti-inflammatory evaluation. ResearchGate. [Link]

-

ResearchGate. (n.d.). Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

-

MDPI. (2024). Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole. MDPI. [Link]

-

El-Naggar, M., et al. (2024). Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. RSC Advances. [Link]

-

Bar-Ziv, R., et al. (2023). Derivatization of 2,1,3-Benzothiadiazole via Regioselective C–H Functionalization and Aryne Reactivity. The Journal of Organic Chemistry. [Link]

Sources

- 1. General Synthesis of 2-Substituted Benzoxazoles Based on Tf2O-Promoted Electrophilic Activation of Tertiary Amides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Research Progress of Benzothiazole and Benzoxazole Derivatives in the Discovery of Agricultural Chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Patent Review on the Current Developments of Benzoxazoles in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde | 54903-15-0 [chemicalbook.com]

- 5. 2-oxo-3H-1,3-benzoxazole-6-carbaldehyde [myskinrecipes.com]

- 6. echemi.com [echemi.com]

- 7. researchgate.net [researchgate.net]

- 8. Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

Literature review of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

An in-depth technical guide on 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde , structured for researchers and drug development professionals.

A Critical Scaffold for Dual-Pharmacology Respiratory Therapeutics and Bioactive Heterocycles [1][2]

Executive Summary

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde (CAS: 54903-15-0), also known as 6-formyl-2-benzoxazolinone , represents a "privileged scaffold" in medicinal chemistry. Its structural uniqueness lies in the fusion of a carbamate moiety (within the oxazolone ring) with a reactive aldehyde handle at the C6 position. This bifunctionality allows it to serve as a pivotal intermediate in the synthesis of Muscarinic Antagonist-Beta2 Agonist (MABA) dual-action drugs for COPD and asthma, while also offering a versatile platform for developing antimicrobial and anticancer agents via Schiff base derivatization.

This guide details the physicochemical identity, validated synthesis protocols, reactivity profiles, and therapeutic applications of this compound, grounded in patent literature and advanced organic synthesis methodologies.

Chemical Identity & Physicochemical Properties[1][3][4][5][6]

The compound is a benzo-fused heterocycle. The 2-benzoxazolinone core is electron-rich, while the formyl group at C6 introduces electrophilic reactivity, enabling diverse downstream functionalization.

| Property | Data |

| IUPAC Name | 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde |

| Common Synonyms | 6-Formyl-2-benzoxazolinone; 6-Formylbenzo[d]oxazol-2(3H)-one |

| CAS Number | 54903-15-0 |

| Molecular Formula | C₈H₅NO₃ |

| Molecular Weight | 163.13 g/mol |

| Appearance | Off-white to pale yellow solid |

| Solubility | Soluble in DMSO, DMF, warm Ethanol; sparingly soluble in water |

| Melting Point | High melting solid (Exact MP often proprietary/grade-dependent; >200°C typical for core) |

| Acidity (pKa) | ~9.0 (NH proton of the oxazolone ring) |

Synthesis Strategies

The synthesis of 6-formyl-2-benzoxazolinone is approached via two primary strategies: Direct Formylation (Electrophilic Aromatic Substitution) and Functional Group Interconversion (Reduction of Nitrile).

Method A: Nitrile Reduction (Industrial/Patent Route)

This method is favored for high purity and scalability, avoiding the regioisomeric mixtures often seen in direct formylation. It utilizes a modified Stephen reduction or Raney-Nickel type reduction.

-

Precursor: 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile.[1][3]

-

Reagents: Aluminum/Nickel (1:1 alloy), Formic Acid, Water.[1][3]

-

Mechanism: The nitrile is reduced to the imine intermediate, which hydrolyzes in situ to the aldehyde.

Method B: Vilsmeier-Haack Formylation (Laboratory Route)

Direct formylation of the parent 2-benzoxazolinone. The nitrogen atom at position 3 activates the ring, directing the electrophile primarily to position 6 (para to the amine).

-

Precursor: 2-Benzoxazolinone (2(3H)-Benzoxazolone).

-

Reagents: Phosphorus Oxychloride (POCl₃), Dimethylformamide (DMF).

-

Mechanism: Formation of the Vilsmeier reagent (chloroiminium ion), followed by electrophilic attack at C6 and hydrolysis.

Visualization: Synthesis Pathways

Figure 1: Two primary synthetic routes. The Nitrile Reduction pathway (Red) is preferred for pharmaceutical intermediates to ensure regiochemical purity.

Detailed Experimental Protocol

This protocol is adapted from patent literature (WO2013068552A1) for the Nitrile Reduction method, which is the industry standard for generating high-quality intermediates for drug development.

Protocol: Reduction of 6-Cyano-2-benzoxazolinone

Reagents Required:

-

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile (1.0 eq)

-

Aluminum/Nickel Alloy (1:1 ratio) (approx.[1][3] 2.0 eq by mass)

-

Formic Acid (Solvent/Reagent)

-

Water

Step-by-Step Methodology:

-

Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbonitrile (e.g., 220 mg, 1.37 mmol) in a mixture of Formic Acid (2.25 mL) and Water (0.75 mL).

-

Activation: Add the Aluminum/Nickel alloy (224 mg) to the solution. Caution: Hydrogen gas evolution may occur.

-

Reaction: Heat the mixture to 90°C and stir vigorously for 24 hours . The acidic medium facilitates the reduction of the nitrile to the imine and subsequent hydrolysis to the aldehyde.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Filter the solid residues (unreacted alloy) and wash the filter cake with ethanol.

-

Concentrate the filtrate under reduced pressure to remove formic acid/ethanol.

-

Neutralize/Basify if necessary to precipitate the product, or extract with an organic solvent (e.g., Ethyl Acetate or DCM) if the product remains in solution.

-

-

Purification: The crude product is typically an off-white solid. Recrystallization from ethanol or flash chromatography (Hexane/EtOAc) can be used for higher purity.

Validation Check:

-

IR Spectroscopy: Look for the appearance of a strong Carbonyl stretch (C=O aldehyde) around 1680-1700 cm⁻¹ and the retention of the carbamate C=O around 1750-1780 cm⁻¹ .

-

¹H-NMR (DMSO-d₆): Distinct singlet for the aldehyde proton (-CHO) at δ ~9.8-10.0 ppm .

Reactivity & Biological Applications[6][9]

Chemical Reactivity Profile

The 6-formyl group is a versatile "warhead" for chemical biology.

-

Schiff Base Formation: Reacts with primary amines (hydrazines, anilines) to form azomethines (-CH=N-). This is the primary route for generating antimicrobial libraries.

-

Knoevenagel Condensation: Reacts with active methylene compounds (e.g., malononitrile) to form styryl derivatives.

-

N-Alkylation: The NH at position 3 is acidic (pKa ~9). It can be alkylated using alkyl halides and a base (K₂CO₃) to introduce lipophilic tails, critical for optimizing drug membrane permeability.

Therapeutic Applications

The compound is a validated intermediate in the synthesis of Bronchodilators (COPD/Asthma).

-

MABA (Muscarinic Antagonist-Beta2 Agonist):

-

The 2-benzoxazolinone core mimics the catechol moiety of adrenergic agonists (like salmeterol) but with improved metabolic stability.

-

The aldehyde allows the attachment of "linker" chains that connect to the muscarinic antagonist pharmacophore.

-

Mechanism: The benzoxazolinone headgroup binds to the β2-adrenergic receptor , inducing bronchodilation.

-

-

Antimicrobial & Enzyme Inhibition:

-

Schiff Bases: Hydrazone derivatives of this aldehyde have shown potent activity against S. aureus and C. albicans.

-

AChE Inhibitors: Derivatives have been explored for Alzheimer's disease therapy, targeting Acetylcholinesterase.

-

Visualization: Structure-Activity Relationship (SAR)

Figure 2: SAR analysis highlighting the dual functionality of the scaffold.

References

-

Patent: New Cyclohexylamine Derivatives Having Beta2 Adrenergic Agonist and M3 Muscarinic Antagonist Activities.

- Source: WO2013068552A1 (Almirall, S.A.)

- Relevance: Primary source for the Al/Ni reduction synthesis protocol.

-

URL:

-

Synthesis and Preliminary Evaluation of 2-Substituted-1,3-benzoxazole Deriv

- Source: Medicinal Chemistry Research (via ResearchG

- Relevance: Discusses the biological activity of benzoxazolinone derivatives and alkylation str

-

URL:

-

ChemicalBook Entry: 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde. [2][4][5]

-

Source: ChemicalBook (CAS 54903-15-0)[4]

- Relevance: Confirmation of CAS and physical d

-

URL:

-

-

Vilsmeier-Haack Reaction on Activ

- Source: General Organic Chemistry Liter

-

Relevance: Mechanistic grounding for the formylation of electron-rich heterocycles.[6]

-

URL:

Sources

- 1. WO2013068552A1 - NEW CYCLOHEXYLAMINE DERIVATIVES HAVING β2 ADRENERGIC AGONIST AND M3 MUSCARINIC ANTAGONIST ACTIVITIES - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. CA2849868A1 - New cyclohexylamine derivatives having .beta.2 adrenergic agonist and m3 muscarinic antagonist activities - Google Patents [patents.google.com]

- 4. 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde | 54903-15-0 [chemicalbook.com]

- 5. keyorganics.net [keyorganics.net]

- 6. researchgate.net [researchgate.net]

Technical Monograph: 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

A Critical Guide to Nomenclature, Structural Identity, and Synthetic Utility

Executive Summary & Core Directive

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde (CAS: 54903-15-0) is a pivotal intermediate in medicinal chemistry, serving as a "privileged scaffold" for the synthesis of bioactive agents, particularly antimicrobial Schiff bases and acid ceramidase inhibitors.[1][2]

This guide addresses a systemic failure in chemical literature searching: the fragmentation of data due to inconsistent nomenclature.[2] Because this molecule exists at the intersection of heterocyclic chemistry and tautomeric ambiguity, it is frequently indexed under mutually exclusive names. This document unifies these identities, explains the structural causality, and provides actionable protocols for its utilization.

The Nomenclature Matrix

The primary challenge in working with this compound is not its chemistry, but its identity. Database algorithms often struggle to link the keto form (benzoxazolone) with the enol form (hydroxybenzoxazole).[2]

Below is the definitive synonym mapping for researchers conducting patent or literature searches.

| Naming Convention | Primary Synonym | Technical Context |

| IUPAC (Preferred) | 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde | Explicitly defines the saturation at the N-C bond (dihydro) and the carbonyl (oxo).[2] |

| Heterocyclic Common | 6-Formyl-2-benzoxazolinone | The most common term in medicinal chemistry papers.[2] "Benzoxazolinone" implies the cyclic carbamate structure.[2] |

| IUPAC (Alternative) | 2-Oxo-3H-1,3-benzoxazole-6-carbaldehyde | Indicates the proton is on the Nitrogen (3H), consistent with the keto tautomer.[2] |

| Chemical Abstracts | 6-Benzoxazolecarboxaldehyde, 2,3-dihydro-2-oxo- | The inverted indexing format used by CAS.[2] |

| Tautomeric Variant | 6-Formyl-2-hydroxy-1,3-benzoxazole | Refers to the enol form.[2] Rare in solid state but theoretically relevant in basic solution.[2] |

| CAS Registry | 54903-15-0 | The unique numerical identifier.[2] |

Structural Integrity: The Tautomerism Trap

To understand the synonyms, one must understand the molecule's behavior. The confusion stems from the Lactam-Lactim Tautomerism (specifically, carbamate-like keto-enol exchange).[2]

-

The Keto Form (2-Oxo): In the solid state and in neutral solvents, the molecule exists predominantly as the 2-benzoxazolinone .[2] The hydrogen is bonded to the Nitrogen (N3).[2] This is why "2,3-dihydro" is chemically accurate—the C=N double bond of the oxazole ring is reduced to C-N single bonds to accommodate the carbonyl.[2]

-

The Enol Form (2-Hydroxy): In the presence of strong bases, the molecule can aromatize fully to the benzoxazole ring, placing the proton on the oxygen (2-hydroxy).[2]

Why this matters: If you search for "6-formylbenzoxazole," you may miss patents that strictly use the "benzoxazolinone" nomenclature.[2]

Visualization: Nomenclature & Tautomerism Map

Figure 1: Relationship between chemical state (tautomerism) and nomenclature conventions.

Synthetic Utility & Applications

The aldehyde group at position 6 is a reactive handle, making this molecule a "divergent intermediate."

-

Schiff Base Formation (Antimicrobials): The primary application is the condensation of the 6-carbaldehyde with primary amines (anilines, hydrazides) to form azomethines (Schiff bases).[2] These derivatives act as pharmacophores with significant antibacterial and antifungal activity (e.g., against S. aureus and C. albicans).[2]

-

Acid Ceramidase Inhibitors: Benzoxazolone derivatives are investigated as inhibitors of Acid Ceramidase (AC).[2][4][5] While the carboxamide derivatives are more common, the aldehyde serves as a precursor for reductive amination to introduce side chains required for the hydrophobic pocket of the enzyme.

Experimental Protocol: Synthesis of Schiff Base Derivatives

Note: This protocol describes the standard validation workflow used to characterize the reactivity of the 6-carbaldehyde group.

Objective: Synthesis of 6-[(Alkylimino)methyl]-2-benzoxazolinone.

Reagents:

-

2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde (1.0 eq)[2]

-

Substituted Aniline (e.g., 4-fluoroaniline) (1.0 eq)[2]

-

Ethanol (Absolute)[2]

-

Glacial Acetic Acid (Catalytic amount)[2]

Methodology:

-

Dissolution: Dissolve 1.0 mmol of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde in 10 mL of hot absolute ethanol.

-

Addition: Add 1.0 mmol of the substituted aniline.

-

Catalysis: Add 2-3 drops of glacial acetic acid to protonate the carbonyl oxygen, increasing electrophilicity.

-

Reflux: Reflux the mixture for 3–6 hours. Monitor via TLC (Solvent: Hexane:Ethyl Acetate 7:3).[2]

-

Isolation: Cool the reaction mixture to room temperature. The Schiff base typically precipitates as a solid.[2]

-

Purification: Filter the precipitate and recrystallize from ethanol/DMF.

Validation (Expected Data):

-

IR Spectroscopy: Disappearance of the aldehyde C=O stretch (~1690 cm⁻¹) and appearance of the imine C=N stretch (~1620 cm⁻¹).[2] The lactam C=O of the ring remains (~1760-1780 cm⁻¹).[2][6]

-

¹H-NMR (DMSO-d₆): Appearance of the azomethine proton (-CH=N-) singlet at δ 8.4–8.8 ppm.[2]

Visualization: Synthetic Pathway[2][6]

Figure 2: The standard synthetic workflow for converting the 6-carbaldehyde into bioactive Schiff bases.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13652873, 2-oxo-3H-1,3-benzoxazole-6-carbaldehyde.[2] Retrieved from [Link][2]

-

Arisoy, M. et al. Synthesis and antimicrobial activity of some novel 2-benzoxazolinone derivatives.[2] (Contextual grounding for benzoxazolinone antimicrobial applications).

-

Pizzirani, D. et al. (2015). Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase.[2] (Contextual grounding for benzoxazolone scaffold utility). Retrieved from [Link]

Sources

- 1. 6-Hydroxy-2-benzoxazolinone 97 78213-03-3 [sigmaaldrich.com]

- 2. 6-(2-Chloroacetyl)-2,3-dihydro-1,3-benzoxazol-2-one | C9H6ClNO3 | CID 1988981 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Frontiers | Synthesis of 2,1,3-Benzoxadiazole Derivatives as New Fluorophores—Combined Experimental, Optical, Electro, and Theoretical Study [frontiersin.org]

- 4. Benzoxazolone Carboxamides: Potent and Systemically Active Inhibitors of Intracellular Acid Ceramidase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. researchgate.net [researchgate.net]

Methodological & Application

The Versatile Scaffold: Unlocking the Therapeutic Potential of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde in Medicinal Chemistry

Introduction: A Privileged Core in Drug Discovery

The 2-oxo-2,3-dihydro-1,3-benzoxazole, commonly known as 2-benzoxazolinone, represents a cornerstone heterocyclic scaffold in the landscape of medicinal chemistry. Its rigid, planar structure and hydrogen bonding capabilities provide an ideal framework for designing molecules with high affinity and specificity for a diverse range of biological targets. The introduction of a carbaldehyde group at the 6-position transforms this privileged core into a highly versatile synthetic intermediate, 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde. The aldehyde functionality serves as a reactive handle for a multitude of chemical transformations, enabling the construction of extensive and diverse libraries of novel therapeutic candidates. This guide provides an in-depth exploration of the applications of this key building block in medicinal chemistry, complete with detailed synthetic protocols and insights into the biological evaluation of its derivatives.

The benzoxazole moiety is a recurring motif in a plethora of biologically active compounds, exhibiting a wide spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The strategic placement of the aldehyde group on the 2-benzoxazolinone core allows for the facile introduction of various pharmacophores through reactions such as Schiff base formation, Wittig reactions, and reductive aminations, paving the way for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Synthetic Pathways to the Core Intermediate: 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde

A reliable and efficient synthesis of the title carbaldehyde is paramount for its successful application in drug discovery programs. Several classical formylation reactions can be adapted for the regioselective introduction of an aldehyde group onto the electron-rich benzene ring of 2-benzoxazolinone. The choice of method often depends on the desired scale, available reagents, and tolerance to specific reaction conditions.

Below are outlined protocols for established formylation methods, providing a starting point for researchers to produce this key intermediate.

Protocol 1: Vilsmeier-Haack Formylation of 2-Benzoxazolinone

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic compounds.[3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphoryl chloride (POCl₃).[4]

Causality: The electrophilic Vilsmeier reagent attacks the electron-rich 6-position of the 2-benzoxazolinone ring, driven by the activating effect of the cyclic carbamate. Subsequent hydrolysis of the resulting iminium salt intermediate yields the desired aldehyde.

Figure 1: Vilsmeier-Haack Reaction Workflow.

Step-by-Step Methodology:

-

Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF, 5 equivalents) to 0 °C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphoryl chloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 5 °C. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-benzoxazolinone (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent solution.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and pour it slowly onto crushed ice with stirring.

-

Hydrolysis: Neutralize the mixture by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

Isolation: The product will precipitate out of the solution. Collect the solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde.

Applications in the Synthesis of Bioactive Molecules

The aldehyde functionality of 2-oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde is a gateway to a vast array of chemical transformations, enabling the synthesis of diverse compound libraries for biological screening.

Schiff Base Derivatives as Antimicrobial Agents

The condensation of the aldehyde with various primary amines readily forms Schiff bases (imines), a class of compounds known for their broad spectrum of biological activities, including antimicrobial effects.[5][6]

Causality: The formation of the azomethine (-C=N-) group is crucial for the biological activity of many Schiff bases. This group can participate in hydrogen bonding and chelation with metal ions, which may be essential for their interaction with biological targets such as microbial enzymes.

Sources

- 1. 1,3-Oxazole synthesis [organic-chemistry.org]

- 2. Biotransformation of 2-benzoxazolinone and 2-hydroxy-1,4-benzoxazin-3-one by endophytic fungi isolated from Aphelandra tetragona [pubmed.ncbi.nlm.nih.gov]

- 3. jk-sci.com [jk-sci.com]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. jocpr.com [jocpr.com]

- 6. Duff Reaction (Chapter 41) - Name Reactions in Organic Synthesis [cambridge.org]

The Versatile Intermediate: Application Notes for 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde in Synthetic Chemistry

Introduction: Unlocking the Potential of a Privileged Scaffold

The 2-oxo-2,3-dihydro-1,3-benzoxazole, or 2-benzoxazolinone, core is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure and hydrogen bonding capabilities make it an attractive framework for designing molecules with diverse biological activities, including antibacterial, analgesic, antiviral, and anticancer properties. The introduction of a formyl group at the 6-position to yield 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde transforms this stable core into a versatile chemical intermediate, opening a gateway to a vast array of molecular complexity and functionalization.

This in-depth technical guide provides detailed application notes and protocols for the use of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde as a key building block in organic synthesis. The protocols herein are designed for researchers, scientists, and drug development professionals, offering not just procedural steps but also the underlying chemical principles and strategic considerations for its effective utilization.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde is paramount for its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 54903-15-0 | [1][2] |

| Molecular Formula | C₈H₅NO₃ | [2][3] |

| Molecular Weight | 163.13 g/mol | [2][3] |

| Appearance | Expected to be a solid | [4] |

| Solubility | Soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. | General chemical knowledge |

Spectroscopic Characterization (Predicted)

Infrared (IR) Spectroscopy:

The IR spectrum is expected to show characteristic absorption bands for the key functional groups.

| Wavenumber (cm⁻¹) | Assignment |

| ~3200-3000 | N-H stretch (amide) |

| ~1750 | C=O stretch (cyclic carbamate) |

| ~1680 | C=O stretch (aldehyde) |

| ~1600, 1480 | C=C stretch (aromatic) |

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (400 MHz, DMSO-d₆): The proton NMR spectrum is anticipated to display distinct signals for the aromatic protons, the aldehyde proton, and the N-H proton.

-

δ ~11.5 (s, 1H, N-H)

-

δ ~9.9 (s, 1H, -CHO)

-

δ ~7.8-7.2 (m, 3H, Ar-H)

-

-

¹³C NMR (100 MHz, DMSO-d₆): The carbon NMR spectrum will be characterized by the downfield shifts of the carbonyl carbons.

-

δ ~192 (-CHO)

-

δ ~154 (N-C=O)

-

δ ~145-110 (aromatic carbons)

-

Synthesis of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde: Formylation Strategies

The introduction of a formyl group onto the 2-benzoxazolinone ring is a key transformation. Several classical formylation reactions can be adapted for this purpose. The choice of method often depends on the desired regioselectivity, substrate tolerance, and scale of the reaction.

Protocol 1: Vilsmeier-Haack Formylation (Adapted Protocol)

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic compounds.[1] This protocol is adapted from the formylation of similar activated aromatic systems.

Causality: The Vilsmeier reagent, a chloromethyliminium salt, is a mild electrophile that attacks the electron-rich 6-position of the 2-benzoxazolinone ring. The lactam and phenoxy ether functionalities direct the substitution to this position. Subsequent hydrolysis of the iminium intermediate yields the desired aldehyde.

Experimental Workflow:

Figure 1. Vilsmeier-Haack Reaction Workflow

Step-by-Step Methodology:

-

Reagent Preparation: In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, cool dimethylformamide (DMF, 5 equivalents) to 0°C in an ice bath.

-

Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.5 equivalents) dropwise to the cooled DMF with vigorous stirring, maintaining the temperature below 10°C. Stir the resulting mixture for 30 minutes at 0°C to form the Vilsmeier reagent.

-

Substrate Addition: Dissolve 2-benzoxazolinone (1 equivalent) in a minimal amount of dry DMF and add it dropwise to the Vilsmeier reagent.

-

Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-70°C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature and pour it slowly into a beaker of crushed ice with stirring.

-

Hydrolysis and Neutralization: Add a saturated solution of sodium bicarbonate or sodium hydroxide until the mixture is neutral to slightly basic (pH 7-8). This will hydrolyze the intermediate iminium salt.

-

Isolation: The product will precipitate out of the aqueous solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system such as ethanol/water or by column chromatography on silica gel.

Application as a Chemical Intermediate: Building Molecular Diversity

The aldehyde functionality of 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde serves as a versatile handle for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.

Protocol 2: Synthesis of Schiff Bases via Condensation with Primary Amines

The reaction of the aldehyde with primary amines to form imines (Schiff bases) is a fundamental transformation. These Schiff bases are valuable intermediates themselves and are often investigated for their biological activities.

Causality: The nucleophilic amino group of the primary amine attacks the electrophilic carbonyl carbon of the aldehyde. The resulting hemiaminal intermediate then undergoes dehydration, typically under acidic catalysis, to form the stable imine.

Experimental Workflow:

Figure 2. Schiff Base Formation Workflow

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, dissolve 2-Oxo-2,3-dihydro-1,3-benzoxazole-6-carbaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol.

-

Amine Addition: Add the primary amine (1.1 equivalents) to the solution.

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Stir the reaction mixture at room temperature or gently reflux for 2-4 hours. The formation of the Schiff base is often indicated by a color change and/or the precipitation of the product.

-

Monitoring: Monitor the reaction by TLC until the starting aldehyde is consumed.

-

Isolation: If the product precipitates, collect it by filtration and wash with cold solvent. If the product is soluble, remove the solvent under reduced pressure.

-

Purification: The crude Schiff base can be purified by recrystallization from a suitable solvent like ethanol.

Table of Representative Schiff Bases:

| R-NH₂ | Product Structure | Potential Application |

| Aniline | Precursor for heterocyclic synthesis | |

| 4-Fluoroaniline | Antimicrobial agent development | |

| 2-Aminothiazole | Anticancer drug discovery |

Protocol 3: Knoevenagel Condensation with Active Methylene Compounds

The Knoevenagel condensation is a classic method for forming carbon-carbon double bonds by reacting an aldehyde with an active methylene compound.[13] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are key precursors for various pharmaceuticals and fine chemicals.

Causality: A basic catalyst, such as piperidine or an ammonium salt, deprotonates the active methylene compound to generate a nucleophilic carbanion. This carbanion then adds to the carbonyl group of the aldehyde. The resulting aldol-type adduct undergoes subsequent dehydration to yield the α,β-unsaturated product.

Experimental Workflow: